delta-Prenyl diphosphate

Description

Structure

3D Structure

Properties

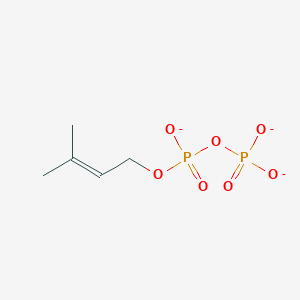

Molecular Formula |

C5H9O7P2-3 |

|---|---|

Molecular Weight |

243.07 g/mol |

IUPAC Name |

[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)/p-3 |

InChI Key |

CBIDRCWHNCKSTO-UHFFFAOYSA-K |

SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |

Origin of Product |

United States |

Biosynthesis of Delta Prenyl Diphosphate Dmapp

The Mevalonate (B85504) (MVA) Pathway

The MVA pathway, also known as the HMG-CoA reductase pathway, is a well-established metabolic route for the production of IPP and DMAPP. wikipedia.orgmetwarebio.com It is the primary pathway for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria. wikipedia.org

Metabolic Origin and Substrates (Acetyl-CoA)

The sole carbon feedstock for the MVA pathway is acetyl-CoA. wikipedia.org This two-carbon molecule, central to many metabolic processes, is the starting point for the synthesis of the complex isoprenoid precursors. wikipedia.orgmetwarebio.com The pathway begins with the condensation of three acetyl-CoA molecules to form the six-carbon compound 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov

Key Enzymatic Steps Leading to Isopentenyl Diphosphate (B83284) (IPP) and DMAPP

The conversion of acetyl-CoA to IPP and DMAPP through the MVA pathway involves a series of enzymatic reactions. The initial steps, collectively known as the upper mevalonate pathway, lead to the formation of mevalonate. wikipedia.org

The process commences with the enzyme acetyl-CoA acetyltransferase catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.com Subsequently, HMG-CoA synthase facilitates the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce HMG-CoA. nih.gov The reduction of HMG-CoA to (R)-mevalonate is a critical, rate-limiting step catalyzed by HMG-CoA reductase. wikipedia.orgnih.gov

The subsequent reactions, termed the lower mevalonate pathway, convert mevalonate into the final products, IPP and DMAPP. In eukaryotes, this involves two sequential phosphorylation steps at the 5-OH position of mevalonate, followed by a decarboxylation reaction to yield IPP. wikipedia.org The enzyme isopentenyl diphosphate isomerase then catalyzes the interconversion of IPP to its isomer, DMAPP. pnas.org

| Enzyme | Reaction |

| Acetyl-CoA acetyltransferase | 2 Acetyl-CoA → Acetoacetyl-CoA |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA |

| HMG-CoA reductase | HMG-CoA → (R)-Mevalonate |

| Mevalonate kinase | (R)-Mevalonate → Mevalonate-5-phosphate |

| Phosphomevalonate kinase | Mevalonate-5-phosphate → Mevalonate-5-pyrophosphate |

| Mevalonate-5-pyrophosphate decarboxylase | Mevalonate-5-pyrophosphate → Isopentenyl pyrophosphate (IPP) |

| Isopentenyl diphosphate isomerase | Isopentenyl pyrophosphate (IPP) ⇌ Dimethylallyl pyrophosphate (DMAPP) |

Regulation and Flux Control Mechanisms within the MVA Pathway

The MVA pathway is tightly regulated to ensure a balanced supply of isoprenoid precursors for various cellular needs. metwarebio.comnih.gov The primary point of regulation is the enzyme HMG-CoA reductase (HMGR), which catalyzes the rate-limiting step of the pathway. nih.govnih.gov The activity and expression of HMGR are subject to complex feedback control mechanisms. For instance, high levels of sterols, downstream products of the pathway, can lead to the degradation of HMGR, thereby reducing the metabolic flux. oup.com

Organismal Distribution and Evolutionary Context of the MVA Pathway

The MVA pathway is present in all three domains of life: Eukarya, Archaea, and some Bacteria. wikipedia.orgmdpi.com It is the canonical pathway for isoprenoid biosynthesis in animals, fungi, and archaea. researchgate.netkit.edu While the MEP pathway is predominant in most bacteria, some bacterial species, particularly certain Gram-positive cocci, possess the MVA pathway. nih.govoup.com Phylogenetic analyses suggest that these bacteria likely acquired the MVA pathway genes through horizontal gene transfer from a eukaryotic source. nih.gov

The evolutionary history of the MVA pathway is a subject of ongoing research. While it was once thought that the MVA and MEP pathways evolved independently in different lineages, some studies now suggest that the MVA pathway may be an ancestral metabolic route present in the last universal common ancestor (LUCA). oup.comoup.com Variations in the lower MVA pathway exist, particularly in archaea, which utilize a modified version of the pathway. wikipedia.orgoup.com

The Methylerythritol Phosphate (B84403) (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, represents an alternative route for the synthesis of IPP and DMAPP. nih.govrsc.org It is prevalent in most bacteria, some eukaryotic parasites, and the plastids of plant cells. rsc.orgnih.gov

Metabolic Origin and Substrates (Pyruvate and Glyceraldehyde-3-Phosphate)

The MEP pathway initiates with different starting materials compared to the MVA pathway. nih.gov It utilizes the three-carbon molecules pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP), which are intermediates of glycolysis. nih.govrsc.orgresearchgate.net The first committed step of the MEP pathway is the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by the enzyme DXP synthase. nih.govrsc.org

The discovery of this pathway in the 1990s was significant as it revealed a previously unknown route for the biosynthesis of essential isoprenoid precursors, particularly in many pathogenic organisms that lack the MVA pathway. oup.comnih.gov

| Pathway | Starting Substrates |

| Mevalonate (MVA) Pathway | Acetyl-CoA |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate and Glyceraldehyde-3-Phosphate |

The Intricate Biosynthesis of Delta-Prenyl Diphosphate (DMAPP)

This compound, more commonly known as dimethylallyl diphosphate (DMAPP), is a fundamental building block in the biosynthesis of a vast and diverse group of natural products called isoprenoids. nih.govpnas.org The formation of this crucial molecule is a finely tuned process, primarily occurring through the methylerythritol phosphate (MEP) pathway in many organisms. This article delves into the key enzymatic steps and regulatory mechanisms governing the production of DMAPP, as well as the pivotal role of isopentenyl diphosphate isomerase in its final synthesis.

The Methylerythritol Phosphate (MEP) Pathway: A Central Route to Isoprenoid Precursors

The MEP pathway is a vital metabolic route responsible for producing the isoprenoid precursors isopentenyl diphosphate (IPP) and DMAPP. rsc.org This pathway is prevalent in most bacteria, some eukaryotic parasites, and in the plastids of plant cells. rsc.orgnih.gov It stands as an alternative to the mevalonate (MVA) pathway, which is found in animals, fungi, archaea, and the cytoplasm of plants. portlandpress.comoup.com

Key Enzymatic Steps Leading to IPP and DMAPP

The MEP pathway involves a series of seven enzymatic reactions that convert simple sugars into IPP and DMAPP. rsc.org The initial step is the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) . rsc.orgmdpi.com Subsequently, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) reduces DXP to MEP, marking the first committed step of the pathway. rsc.orgnih.gov

The pathway continues through several intermediates, including the formation of a cyclic intermediate, methylerythritol 2,4-cyclodiphosphate (MEcDP). rsc.org The final steps are catalyzed by (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) and (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (HDR) . mdpi.com HDR is responsible for the simultaneous formation of both IPP and DMAPP from its substrate, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). mdpi.comnih.gov

| Enzyme | Abbreviation | Function in MEP Pathway |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the initial condensation of pyruvate and GAP to form DXP. rsc.orgmdpi.com |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces DXP to MEP, the first committed step of the pathway. rsc.orgnih.gov |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | Catalyzes a step leading to the formation of HMBPP. mdpi.com |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase | HDR | Catalyzes the final step, converting HMBPP to IPP and DMAPP. mdpi.comnih.gov |

Regulation and Flux Control Mechanisms within the MEP Pathway

The MEP pathway is subject to intricate regulatory mechanisms to control the flow of metabolites and meet the cellular demand for isoprenoids. Both transcriptional and post-transcriptional controls have been observed. For instance, the expression of genes encoding MEP pathway enzymes can be influenced by developmental cues and environmental stresses. nih.govresearchgate.net

A key regulatory point appears to be the enzyme DXS, which has been suggested to be a rate-limiting enzyme in some plants. nih.govbiorxiv.org However, studies in poplar have shown that overexpression or silencing of the DXS gene did not significantly alter the flux through the pathway, suggesting a more complex regulatory network. mdpi.com Another important regulatory metabolite is methylerythritol cyclodiphosphate (MEcDP), which can act as a stress signal in bacteria and a retrograde signal from plastids to the nucleus in plants, thereby influencing gene expression. rsc.org Feedback inhibition, where the end products IPP and DMAPP regulate the activity of upstream enzymes, is another proposed mechanism for controlling the pathway's flux. nih.gov

Organismal Distribution and Evolutionary Context of the MEP Pathway

The MEP pathway is predominantly found in bacteria, cyanobacteria, green algae, and the plastids of higher plants. rsc.orgnih.gov In contrast, the MVA pathway is characteristic of archaea, fungi, and animals. portlandpress.com The presence of both pathways in plants, with the MEP pathway localized in the plastids and the MVA pathway in the cytoplasm, highlights a fascinating evolutionary history. rsc.org It is believed that the MEP pathway was acquired by eukaryotes through the endosymbiosis of a cyanobacterium-like progenitor of plastids. nih.govoup.com The retention of both pathways in plants may be linked to the colonization of land and the need for a more diverse array of isoprenoids for development and adaptation to new environments. nih.gov

Isopentenyl Diphosphate Isomerase (IPP Isomerase, IDI1)

While the MEP pathway can produce both IPP and DMAPP, the interconversion between these two isomers is crucial for balancing their supply for the synthesis of various isoprenoids. This vital isomerization is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI), also known as IDI1. wikipedia.orguniprot.org

Enzymatic Mechanism of Isomerization between IPP and DMAPP

IPP isomerase facilitates the reversible conversion of IPP to the more reactive DMAPP through a 1,3-allylic rearrangement. uniprot.org This isomerization is a critical step as it generates the electrophilic allylic diphosphate necessary for the subsequent chain elongation reactions in isoprenoid biosynthesis. wikipedia.orgembopress.org

The catalytic mechanism of type I IPP isomerase is widely accepted to proceed via a protonation/deprotonation mechanism. wikipedia.orgnih.gov The reaction involves the addition of a proton to the C4 of IPP, leading to the formation of a transient tertiary carbocation intermediate. wikipedia.orgnih.gov This is followed by the removal of a proton from C2 to establish the double bond in DMAPP. wikipedia.org Studies using deuterium (B1214612) labeling have provided evidence consistent with either a stepwise process involving a short-lived carbocation or a concerted asynchronous process where proton addition significantly precedes proton removal. nih.gov

The active site of type I IPP isomerase contains several key residues and requires a divalent metal ion, typically Mg²⁺ or Mn²⁺, for its activity. wikipedia.orgnih.gov Crystallographic studies of E. coli IPP isomerase have revealed that the metal ion is coordinated by three histidine and two glutamate (B1630785) residues and is essential for the proper folding and conformation of the active site. nih.govnih.gov

Two critical active site residues, a cysteine (Cys67 in E. coli) and a glutamate (Glu116 in E. coli), are positioned to act as the catalytic acid and base, respectively. embopress.orgnih.gov It is proposed that the cysteine residue protonates the double bond of IPP, initiating the isomerization. embopress.orgnih.gov The resulting carbocation intermediate is stabilized by the glutamate residue, which is part of the metal coordination sphere. wikipedia.org This glutamate then facilitates the deprotonation step to form DMAPP. embopress.orgnih.gov In some cases, a glutamine residue, in concert with a water molecule, may also play a role in polarizing the IPP double bond to facilitate protonation. wikipedia.org

Isopentenyl Diphosphate Isomerase (IPP Isomerase, IDI1)

Protonation/Deprotonation Reaction Mechanism

Biological Significance of IPP/DMAPP Ratio Maintenance

The maintenance of an appropriate ratio of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP) is of paramount biological significance as it dictates the types and quantities of isoprenoids synthesized. mdpi.comelifesciences.org This ratio directly influences the flux of precursors into the various branches of the extensive isoprenoid metabolic network.

Different classes of isoprenoids require different stoichiometric ratios of IPP and DMAPP for their synthesis. For instance, the production of long-chain isoprenoids, such as sterols and carotenoids, necessitates a much higher proportion of IPP relative to DMAPP. elifesciences.org This is because the synthesis of these larger molecules involves the sequential addition of multiple IPP units to an initial DMAPP molecule. pnas.org Conversely, the synthesis of short-chain isoprenoids, like the volatile compound isoprene (B109036), relies on a higher relative concentration of DMAPP, as isoprene synthase utilizes only DMAPP as its substrate. elifesciences.org

Therefore, the regulation of the IPP/DMAPP ratio is a critical control point in cellular metabolism. In plants, for example, the balance between the production of volatile isoprenoids, which can be emitted in large quantities and play roles in atmospheric chemistry, and non-volatile isoprenoids, essential for growth and development, is influenced by this ratio. elifesciences.org Research has shown that the enzyme hydroxymethylbutenyl diphosphate reductase (HDR), the final enzyme in the plastidial MEP pathway, can produce varying ratios of DMAPP to IPP, suggesting an adaptive mechanism to control the allocation of carbon to different isoprenoid products. nih.govelifesciences.org

Isoforms and Subcellular Localization of IPP Isomerase

Isopentenyl diphosphate isomerase (IDI), the enzyme responsible for the interconversion of IPP and DMAPP, exists in multiple isoforms with distinct subcellular localizations, particularly in plants. nih.govoup.com This compartmentalization reflects the presence of two separate isoprenoid biosynthesis pathways (MVA and MEP) in different cellular locations and underscores the complex regulation of isoprenoid metabolism. tandfonline.comoup.com

In plants, IDI enzymes are generally classified as type I, which are zinc-dependent metalloproteins. tandfonline.com Many plant species possess two or more genes encoding for IDI, giving rise to different protein isoforms. oup.com These isoforms can be targeted to various subcellular compartments, including the cytosol, plastids, mitochondria, and peroxisomes. tandfonline.comnih.govnih.gov

For example, in Arabidopsis thaliana, two IDI genes, AtIDI1 and AtIDI2, produce both long and short transcripts. tandfonline.com The long isoform of AtIDI1 is directed to plastids, while the long isoform of AtIDI2 is sent to mitochondria. tandfonline.com The shorter isoforms of both, lacking the N-terminal targeting sequences, are localized to peroxisomes. tandfonline.com This demonstrates a dual targeting mechanism for the products of each gene.

Similarly, in rice (Oryza sativa), two IPPI isoforms, OsIPPI1 and OsIPPI2, have been identified. nih.gov Both isoforms are found in the endoplasmic reticulum (ER), mitochondria, and peroxisomes, while only OsIPPI2 is also located in plastids due to a specific N-terminal transit peptide. nih.gov The presence of IDI in the ER suggests that this organelle plays a significant role in the synthesis of MVA-derived isoprenoids. nih.gov

In the medicinal plant Catharanthus roseus, a single gene, CrIDI1, remarkably encodes for isoforms that are targeted to three different organelles: plastids, mitochondria, and peroxisomes. tandfonline.comnih.gov This triple targeting is achieved through mechanisms like alternative transcription initiation and the presence of both N-terminal and C-terminal targeting signals. nih.gov

The specific localization of these IDI isoforms is crucial for maintaining the appropriate balance of IPP and DMAPP within each compartment where isoprenoid synthesis occurs. oup.com This ensures that both the cytosolic MVA pathway and the plastidial MEP pathway have the necessary building blocks for the production of their distinct sets of isoprenoid products, which are essential for plant growth, development, and defense. researchgate.netoup.com

Table 1: Subcellular Localization of IPP Isomerase Isoforms in Different Plant Species

| Plant Species | Gene(s) | Isoform(s) | Subcellular Localization(s) | Reference(s) |

| Arabidopsis thaliana | AtIDI1 | AtIDI1L | Plastids | tandfonline.com |

| AtIDI1S | Peroxisomes | tandfonline.com | ||

| AtIDI2 | AtIDI2L | Mitochondria | tandfonline.com | |

| AtIDI2S | Peroxisomes | tandfonline.com | ||

| Oryza sativa (Rice) | OsIPPI1 | OsIPPI1 | Endoplasmic Reticulum, Mitochondria, Peroxisomes | nih.gov |

| OsIPPI2 | OsIPPI2 | Plastids, Endoplasmic Reticulum, Mitochondria, Peroxisomes | nih.gov | |

| Catharanthus roseus | CrIDI1 | Multiple | Plastids, Mitochondria, Peroxisomes | tandfonline.comnih.gov |

Enzymology of Delta Prenyl Diphosphate Utilization

Prenyltransferases (Isoprenyl Diphosphate (B83284) Synthases)

Prenyltransferases, or isoprenyl diphosphate synthases (IPPSs), are enzymes that catalyze the transfer of an allylic prenyl group to an acceptor molecule. wikipedia.orgnumberanalytics.com These enzymes are central to isoprenoid biosynthesis, creating the carbon skeletons for thousands of natural products. nih.govnumberanalytics.com They facilitate the condensation of IPP with an allylic diphosphate, such as DMAPP, geranyl diphosphate (GPP), or farnesyl diphosphate (FPP), to elongate the prenyl chain. uliege.be

Prenyltransferases exhibit remarkable mechanistic diversity, leading to a wide array of isoprenoid structures. They can be broadly classified based on the stereochemistry of their products and the nature of the condensation reaction. nih.govwikipedia.org The primary classes include head-to-tail, head-to-head, and head-to-middle condensation mechanisms. nih.govnih.gov

The most common mechanism is head-to-tail condensation, which is responsible for the synthesis of the majority of linear isoprenoids. nih.govresearchgate.net This reaction involves the electrophilic attack of the C4 of an IPP molecule on the C1 of an allylic diphosphate substrate. libretexts.org This process is catalyzed by enzymes such as GPP synthase, FPP synthase, and geranylgeranyl diphosphate (GGPP) synthase. nih.govnih.gov

GPP Synthase (GPPS): Catalyzes the condensation of DMAPP and IPP to form the C10 compound, geranyl diphosphate (GPP). uliege.beoup.com

FPP Synthase (FPPS): A key enzyme that catalyzes the sequential condensation of two IPP molecules with DMAPP to produce the C15 compound, farnesyl diphosphate (FPP). researchgate.netfrontierspartnerships.org

GGPP Synthase (GGPPS): Synthesizes the C20 compound, geranylgeranyl diphosphate (GGPP), by condensing FPP with another IPP molecule. nih.govoup.com

The mechanism proceeds through an ionization-condensation-elimination sequence. researchgate.net The allylic diphosphate substrate first ionizes to form a carbocation, which is then attacked by the double bond of IPP. libretexts.org Subsequent deprotonation yields the elongated prenyl diphosphate. libretexts.org

| Enzyme | Allylic Substrate | Acceptor Substrate | Product | Product Chain Length |

|---|---|---|---|---|

| GPP Synthase (GPPS) | DMAPP | IPP | GPP | C10 |

| FPP Synthase (FPPS) | GPP | IPP | FPP | C15 |

| GGPP Synthase (GGPPS) | FPP | IPP | GGPP | C20 |

In contrast to the prevalent head-to-tail mechanism, head-to-head condensation involves the joining of two prenyl units at their C1 positions. libretexts.orgchimia.ch A prime example of an enzyme catalyzing this type of reaction is squalene (B77637) synthase. This enzyme facilitates the condensation of two molecules of FPP to form squalene, a C30 triterpenoid (B12794562) precursor to steroids like cholesterol. libretexts.org The reaction is more complex than head-to-tail condensation and proceeds through a presqualene diphosphate intermediate. libretexts.org

A less common but structurally significant mechanism is head-to-middle condensation. This reaction involves the linkage of the C1 of one allylic substrate to the C2 or C3 of another. nih.gov Lavandulyl diphosphate synthase (LPPS) is a well-characterized enzyme that performs this type of condensation. nih.govresearchgate.net LPPS catalyzes the condensation of two DMAPP molecules to generate lavandulyl diphosphate, the precursor to the monoterpene lavandulol. nih.govresearchgate.net Structural studies of LPPS have revealed a catalytic site that accommodates two DMAPP molecules, facilitating this unusual bond formation. nih.govresearchgate.net Some Z,Z-farnesyl diphosphate synthases (zFPS) have also been shown to exhibit head-to-middle condensation activity under specific conditions. acs.org

Prenyltransferases are also classified as cis (Z) or trans (E) based on the stereochemistry of the double bond formed during the condensation of IPP. wikipedia.orgnih.gov These two classes of enzymes are evolutionarily and structurally distinct, despite catalyzing similar reactions. wikipedia.orgnih.gov

Trans-Prenyltransferases: These enzymes, which include GPP synthase, FPP synthase, and GGPP synthase, synthesize products with trans (E) double bonds. wikipedia.orgpnas.org Their products serve as precursors for a wide range of isoprenoids, including sterols and carotenoids. nih.gov Trans-prenyltransferases typically produce shorter-chain products, up to C50. uliege.be They share a common protein fold and conserved aspartate-rich motifs (DDxxD) that are crucial for catalysis. nih.gov

Cis-Prenyltransferases: These enzymes generate products with cis (Z) double bonds. nih.gov Their products are often long-chain polyprenyl diphosphates, such as the precursor to dolichol (involved in protein glycosylation) and natural rubber. nih.govresearchgate.net Examples include undecaprenyl diphosphate synthase (UPPS) and neryl diphosphate synthase (NPPS). nih.govresearchgate.net Unlike their trans counterparts, cis-prenyltransferases lack the typical DDxxD motifs and have different tertiary structures. nih.gov

| Enzyme Class | Product Stereochemistry | Example Enzymes | Typical Products | Biological Role of Products |

|---|---|---|---|---|

| Trans-Prenyltransferases | Trans (E) | GPP Synthase, FPP Synthase, GGPP Synthase | GPP, FPP, GGPP | Precursors for sterols, carotenoids, sesquiterpenes |

| Cis-Prenyltransferases | Cis (Z) | Undecaprenyl Diphosphate Synthase (UPPS), Neryl Diphosphate Synthase (NPPS) | Undecaprenyl Diphosphate, Neryl Diphosphate | Bacterial cell wall synthesis, protein glycosylation, natural rubber |

A critical aspect of prenyltransferase function is their ability to control the final chain length of the isoprenoid product with high precision. pnas.org This control is achieved through a combination of factors, including substrate specificity and structural features within the enzyme's active site. uliege.beacs.org

The active site of a prenyltransferase contains a hydrophobic pocket or cleft that accommodates the growing prenyl chain. pnas.orgnih.gov The size and shape of this pocket are primary determinants of the final product length. pnas.org For instance, in FPP synthase, specific amino acid residues, particularly bulky aromatic residues located near the active site, act as a "molecular ruler" or "floor," preventing further elongation once the chain reaches a certain length. uliege.bepnas.org

Site-directed mutagenesis studies have been instrumental in elucidating the mechanisms of chain length determination. Replacing bulky amino acid residues with smaller ones in the active site of FPP synthase has been shown to result in the synthesis of longer-chain products like GGPP (C20) and even geranylfarnesyl diphosphate (C25). pnas.org Conversely, introducing bulkier residues into GGPP synthase can lead to the production of shorter products like FPP. acs.org

In cis-prenyltransferases, the mechanism of chain length determination appears to differ. In some short-chain cis-prenyltransferases, specific residues near the substrate-binding site are thought to block further elongation. nih.gov In long-chain enzymes, characteristic amino acid insertions at the side-wall of the active site cleft may guide the direction of the elongating chain, thereby controlling its length. nih.gov

Head-to-Middle Condensation

Structural Biology of Prenyltransferases

Prenyltransferases are a class of enzymes responsible for the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate, leading to the formation of linear prenyl diphosphate chains of varying lengths. nih.govmdpi.com The three-dimensional structures of these enzymes provide critical insights into their catalytic mechanisms and the determinants of product specificity.

A hallmark of many trans-prenyltransferases is the presence of two highly conserved aspartate-rich motifs, typically DDXXD, located within the active site. researchgate.netnih.govacs.org These motifs are crucial for binding the diphosphate moiety of the substrate and for coordinating essential divalent metal ions, usually Mg²⁺. acs.orgplos.org The aspartate residues of these motifs face each other from opposite helices, creating a binding pocket for the substrate. nih.gov For instance, in farnesyl diphosphate synthase (FPPS), these DDXXD motifs are found on helices D and H. acs.org This structural arrangement facilitates the ionization of the allylic diphosphate, a critical step in initiating the condensation reaction. nih.gov In contrast, cis-prenyltransferases, which catalyze the formation of cis-double bonds, typically lack this specific DDXXD motif. nih.gov

The active site of a prenyltransferase is a hydrophobic cavity, the depth of which plays a significant role in determining the final chain length of the product. nih.gov For example, bulky hydrophobic residues at the base of this cavity can physically block further elongation of the growing polyprenyl chain. nih.gov

| Enzyme Type | Key Catalytic Motif | Function of Motif | Reference |

| trans-Prenyltransferase | DDXXD | Binds diphosphate moiety and coordinates Mg²⁺ ions. | researchgate.netnih.govacs.org |

| cis-Prenyltransferase | Lacks DDXXD | - | nih.gov |

Many prenyltransferases function as homodimers or higher-order oligomers. nih.govbohrium.com For example, avian farnesyl diphosphate synthase (FPPS) and yeast geranylgeranyl diphosphate synthase (GGPPS) are known to form dimers. nih.gov In these dimeric structures, the two subunits are typically arranged with a twofold axis of symmetry at the interface. nih.gov This oligomerization is often crucial for catalytic activity and stability. bohrium.comuni-regensburg.de

Studies on the heptaprenylglyceryl phosphate (B84403) synthase (PcrB) from Bacillus subtilis have shown that dimerization is essential for its ability to bind long-chain polyprenyl pyrophosphate substrates. bohrium.com Monomeric variants of this enzyme were found to be limited to accepting only short-chain substrates. bohrium.com The dimerization interface can influence the flexibility of the substrate-binding groove, thereby modulating substrate specificity. bohrium.com Some prenyltransferases, particularly those found in fungi, can form even larger oligomeric assemblies, such as hexamers. nih.govresearchgate.net For instance, the bifunctional diterpene synthase from Penicillium verruculosum (PvCPS) exists as a hexamer, an assembly driven by its prenyltransferase domain. nih.govnih.gov

Active Site Architecture and Catalytic Motifs (e.g., DDXXD)

Kinetic Characterization of Prenyltransferase Reactions

The catalytic action of prenyltransferases involves a series of condensation reactions. The kinetics of these multi-step processes have been investigated using both steady-state and pre-steady-state approaches. researchgate.net The reaction mechanism follows Michaelis-Menten kinetics. nih.gov

The process begins with the binding of the allylic prenyl diphosphate substrate and a molecule of IPP to the active site. researchgate.net The enzyme then catalyzes the formation of a new carbon-carbon bond, extending the prenyl chain by five carbons and releasing pyrophosphate. nih.gov This cycle can repeat multiple times in a processive manner until a product of a specific chain length is formed. nih.gov

Factors that can influence the kinetics include substrate concentration, with substrate inhibition sometimes observed at high concentrations of IPP. nih.gov Furthermore, in bifunctional enzymes that couple a prenyltransferase with a terpene cyclase, the activity of the cyclase domain can allosterically affect the kinetics of the prenyltransferase domain. nih.gov

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| 5-dimethylallyltryptophan synthase | DMAPP | 76 | ~1.3 | nih.gov |

| 5-dimethylallyltryptophan synthase | L-tryptophan | 34 | ~0.87 | nih.gov |

Terpene Synthases (TPS)

Terpene synthases (TPS) are a diverse family of enzymes that catalyze the conversion of acyclic prenyl diphosphates into a vast array of cyclic and acyclic terpene scaffolds. researchgate.netnih.gov They are considered metabolic gatekeepers, responsible for generating the core structural diversity of terpenoids. researchgate.netnih.gov

The fundamental reaction catalyzed by terpene synthases is the transformation of linear prenyl diphosphates, such as geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), into often complex multi-ring structures. researchgate.netnih.gov This process is initiated by the ionization of the prenyl diphosphate substrate. mdpi.com

There are two main classes of terpene synthases, distinguished by their mechanism of substrate ionization. acs.org

Class I terpene synthases utilize a trinuclear metal cluster, typically involving Mg²⁺ ions, to facilitate the abstraction of the diphosphate group, generating an allylic carbocation. acs.orgpnas.org These enzymes contain conserved aspartate-rich motifs, such as DDXXD and (N,D)DXX(S,T)XXXE, which are essential for metal binding and catalysis. mdpi.compnas.org

Class II terpene synthases initiate catalysis through the protonation of a carbon-carbon double bond or an epoxide within the substrate. mdpi.comacs.org This is typically mediated by a conserved acidic residue, such as the central aspartate in a DXDD motif. mdpi.com

Once the initial carbocation is formed, the enzyme guides the substrate through a series of intricate intramolecular reactions to form the final terpene product. nih.govresearchgate.net

The hallmark of terpene synthase catalysis is the management of highly reactive carbocation intermediates. nih.govnih.gov Following the initial ionization event, the enzyme orchestrates a complex cascade of reactions that can include cyclizations, hydride shifts, and alkyl migrations. nih.gov The enzyme's active site acts as a template, pre-organizing the flexible prenyl diphosphate substrate into a specific conformation that favors a particular reaction pathway. beilstein-journals.org

A critical function of the terpene synthase is to shield these reactive carbocation intermediates from premature quenching by water or other nucleophiles. nih.govbeilstein-journals.org The active site is predominantly lined with hydrophobic amino acid residues, creating a non-polar environment. nih.gov Furthermore, specific amino acid residues within the active site can stabilize the carbocation intermediates through cation-π interactions. acs.orgresearchgate.net Aromatic residues, for instance, can engage in these stabilizing interactions, influencing the trajectory of the cyclization cascade and, consequently, the structure of the final product. acs.org The pyrophosphate anion (PPi), released during the initial ionization, may also remain in the active site and contribute to electrostatic stabilization of the carbocation intermediates. pnas.org The precise control over the lifetime and reactivity of these intermediates allows for the remarkable stereo- and regio-specificity observed in terpene biosynthesis. beilstein-journals.org

Catalytic Conversion of Prenyl Diphosphates to Terpene Scaffolds

Stereo- and Regio-specificity in Terpene Product Formation

Terpene synthases (TPSs) are renowned for their ability to catalyze some of the most complex chemical reactions found in nature, transforming simple, linear prenyl diphosphate substrates into a vast array of structurally diverse and complex terpene products. acs.orgacs.org A hallmark of TPS catalysis is the remarkable control over the stereo- and regio-specificity of the final products. pnas.orgoup.com This precision is crucial as it dictates the unique chemical and biological properties of each terpene.

The catalytic process begins with the ionization of the prenyl diphosphate substrate, which leads to the formation of highly reactive carbocation intermediates. nih.govresearchgate.net The enzyme's active site then acts as a template, guiding the carbocation through a series of intricate cyclizations, rearrangements, and hydride shifts. acs.orgnih.gov The specific three-dimensional architecture of the active site, which is largely nonpolar and lined with aromatic and aliphatic amino acid residues, plays a critical role in this process. nih.govrsc.org These residues stabilize the transient carbocation intermediates through weak interactions, such as cation-π interactions, and sterically guide the folding of the substrate and the subsequent reaction cascade. researchgate.netrsc.org

The enzyme's control extends to the termination of the reaction, which can occur through deprotonation to yield a hydrocarbon terpene or by quenching the final carbocation with a water molecule to produce a hydroxylated terpenoid. acs.orgrsc.org The precise management of water molecules within the active site is essential to prevent premature quenching of carbocation intermediates. acs.org Even subtle changes in the active site can dramatically alter the product outcome. For instance, a single amino acid substitution can convert one terpene synthase into another, producing a completely different set of terpenes, or even expand the active site to accommodate larger substrates. nih.govcapes.gov.br This exquisite control allows most terpene synthases to generate a single major product with high fidelity, although some are known to produce a mixture of products. acs.orgrsc.org

Diversity of Terpene Synthase Families and Substrate Preferences (GPP, FPP, GGPP)

The vast diversity of terpenoid compounds found in nature is a direct reflection of the diversity of the terpene synthase (TPS) enzyme family. wiley.com TPSs are broadly classified into different families based on their evolutionary relationships, protein structures, and catalytic mechanisms. researchgate.netmdpi.com Plant TPS genes are generally categorized into seven clades or subfamilies (TPS-a, -b, -c, -d, -e/f, and -g), with different plant lineages often showing an expansion of specific subfamilies, contributing to species-specific terpene profiles. wiley.comoup.comresearchgate.net

A key determinant of the final terpene product is the enzyme's preference for a specific prenyl diphosphate substrate. oup.com The primary substrates for terpene synthases are:

Geranyl diphosphate (GPP) , a 10-carbon molecule that serves as the precursor for monoterpenes (C10). pnas.orgfrontiersin.org

Farnesyl diphosphate (FPP) , a 15-carbon molecule that is the substrate for sesquiterpene (C15) biosynthesis. pnas.orgfrontiersin.org

Geranylgeranyl diphosphate (GGPP) , a 20-carbon precursor for diterpenes (C20). pnas.orgfrontiersin.org

While many TPSs exhibit high specificity for one of these substrates, some are more versatile. nih.gov For example, some bifunctional TPS enzymes can utilize both GPP and FPP to synthesize a mix of monoterpenes and sesquiterpenes. oup.com There are even trifunctional TPSs capable of using GPP, FPP, and GGPP to produce a range of mono-, sesqui-, and diterpenes. oup.com The substrate preference is largely determined by the size and shape of the enzyme's active site. nih.govcapes.gov.br

The TPS family is further divided into two main classes based on their catalytic mechanism. rsc.orgnih.govClass I terpene synthases initiate catalysis by the metal-dependent ionization of the diphosphate group from the substrate. rsc.orgresearchgate.net These enzymes typically contain conserved aspartate-rich motifs (DDxxD and NSE/DTE) that coordinate with magnesium ions to facilitate this process. rsc.orgClass II terpene synthases initiate the reaction by protonating a carbon-carbon double bond or an epoxide, a mechanism that relies on a conserved acidic residue (e.g., in a DxDD motif). rsc.orgnih.gov Some TPSs are bifunctional, possessing both Class I and Class II domains. wiley.com The evolutionary diversification of these enzyme families and their substrate preferences is a major driving force behind the immense chemical diversity of terpenoids in the plant kingdom. frontiersin.orgnih.gov

Structural Insights into Terpene Synthase Function

Understanding the three-dimensional structure of terpene synthases (TPSs) is fundamental to deciphering how they achieve their remarkable catalytic feats. acs.orgnih.gov X-ray crystallography has revealed that most Class I TPSs share a common α-helical protein fold, often referred to as the terpene synthase fold. acs.orgnih.gov The active site is typically located within a hydrophobic pocket in the center of this helical bundle. rsc.org

Key structural features that govern TPS function include:

The Active Site Cavity : The size and shape of the active site are primary determinants of substrate specificity and product outcome. nih.govcapes.gov.br Aromatic and aliphatic residues line this "greasy" pocket, creating a nonpolar environment that protects the highly reactive carbocation intermediates from premature reaction with water. nih.govrsc.org

Conserved Motifs : Class I TPSs possess conserved metal-binding motifs, such as the DDxxD and NSE/DTE motifs, which are crucial for binding the diphosphate moiety of the substrate and facilitating its ionization through coordination with magnesium ions. rsc.orgnih.gov

Catalytic Residues : Specific amino acid residues within the active site play critical roles in catalysis. Aromatic residues can stabilize carbocation intermediates through cation-π interactions, while other residues can act as proton donors or acceptors to guide the reaction cascade. researchgate.netrsc.org The positioning of these residues dictates the folding of the substrate and the trajectory of the subsequent cyclization and rearrangement reactions. nih.gov

Conformational Flexibility : Some TPS structures have been solved in an "open" conformation, suggesting a pre-catalytic state where the active site is more accessible to the solvent and substrate. researchdata.edu.au This indicates that conformational changes, such as the ordering of flexible loop regions near the active site, are likely important for substrate binding and catalysis. researchdata.edu.au

Structural studies, combined with site-directed mutagenesis and computational modeling, have provided detailed insights into the catalytic mechanisms of TPSs. nih.govresearchgate.net For example, the crystal structure of bornyl diphosphate synthase has been used to model the binding of substrates and carbocation intermediates, shedding light on how the enzyme controls product specificity. nih.gov Furthermore, structural analyses have revealed how a single amino acid change can drastically alter the product profile, for instance, by introducing a hydroxyl group that can stabilize a specific carbocation intermediate and "short-circuit" a more complex reaction cascade. rsc.org These structural insights are not only crucial for understanding the evolution of terpene diversity but also provide a roadmap for the rational engineering of terpene synthases to produce novel or high-value terpenes. rsc.orgnih.gov

Aromatic Prenyltransferases (aPTs)

Aromatic prenyltransferases (aPTs) are a diverse group of enzymes that catalyze the attachment of a prenyl group (such as dimethylallyl, geranyl, or farnesyl) from a prenyl diphosphate donor to an aromatic acceptor molecule. nih.govresearchgate.net This process, known as prenylation, is a key reaction in the biosynthesis of a vast number of specialized metabolites. nih.govkyoto-u.ac.jp

Role in Specialized Metabolite Biosynthesis and Diversification

Aromatic prenylation is a critical mechanism for generating chemical diversity in nature, particularly in plants and fungi. nih.govresearchgate.net By coupling intermediates from the isoprenoid pathway (the prenyl donors) with compounds from pathways like the shikimate or polyketide pathways (the aromatic acceptors), aPTs create hybrid molecules with often enhanced or novel biological activities. nih.govkyoto-u.ac.jp

The addition of a lipophilic prenyl chain to a polar aromatic core can significantly alter the molecule's properties, such as its membrane affinity and interaction with biological targets. nih.gov This modification is a key step in the biosynthesis of numerous classes of natural products, including:

Flavonoids : Prenylation dramatically increases the diversity of flavonoids, with variations in the position of the prenyl group, the length of the prenyl chain, and further modifications leading to over 1,000 known prenylated flavonoids. nih.govresearchgate.net Many of these compounds have been identified as the active components in medicinal plants. nih.gov

Coumarins : The chemical diversity of coumarins is greatly expanded by the action of aPTs. frontiersin.org Some prenylated coumarins are known to have significant pharmaceutical activities or can interfere with drug metabolism. biorxiv.orgpnas.org

Quinones : aPTs are involved in the biosynthesis of essential primary metabolites like ubiquinone (coenzyme Q) and plastoquinone, as well as specialized quinone derivatives with pharmaceutical properties. frontiersin.orgnih.gov

The evolution of aPTs has played a significant role in the adaptation of organisms to their environment. frontiersin.org Phylogenetic analyses suggest that aPTs involved in specialized metabolism have evolved multiple times independently from ancestral enzymes involved in primary metabolism, allowing for the lineage-specific production of unique chemical defenses or signaling molecules. frontiersin.orgpnas.org This enzymatic promiscuity and subsequent neofunctionalization are considered major driving forces in the evolution of phytochemical diversity. nih.gov

Substrate Scope and Regiospecificity in Prenylation of Aromatic Compounds

Aromatic prenyltransferases (aPTs) often exhibit remarkable specificity, which is a key factor in the controlled biosynthesis of diverse natural products. This specificity extends to both the prenyl donor and the aromatic acceptor, as well as the position on the aromatic ring where the prenylation occurs (regiospecificity). researchgate.netbiorxiv.org

The substrate scope of aPTs can vary widely. Some are highly specific, acting on a narrow range of aromatic substrates. For example, the enzyme GmG4DT from soybean is specific for the pterocarpan (B192222) (-)-glycinol, a precursor to glyceollin. nih.govresearchgate.net In contrast, other aPTs, like AtaPT from Aspergillus terreus, display broad substrate promiscuity, accepting various aromatic scaffolds such as coumarins, resveratrol, and naringenin (B18129), as well as different prenyl donors. researchgate.net

Regiospecificity is a critical aspect of aPT catalysis, as the position of the prenyl group profoundly influences the biological activity of the final product. researchgate.net Enzymes can direct the prenyl group to specific carbon atoms (C-prenylation) or oxygen atoms (O-prenylation) on the aromatic ring. biorxiv.org For instance, the enzyme SfN8DT-1 from Sophora flavescens specifically catalyzes the C-prenylation of the flavonoid naringenin at the 8-position. nih.govkyoto-u.ac.jp Similarly, the recently identified CpPT1 from grapefruit specifically catalyzes O-prenylation, which is responsible for the biosynthesis of coumarins that can interact with various medications. biorxiv.org

The factors governing this precise control are complex and are thought to involve intricate protein-substrate interactions within the enzyme's active site. researchgate.net The orientation of the aromatic substrate within the binding pocket determines which position is exposed and available for electrophilic attack by the prenyl carbocation. nih.gov

Table 1: Examples of Aromatic Prenyltransferases and their Specificity

| Enzyme | Source Organism | Aromatic Substrate(s) | Prenyl Donor(s) | Prenylation Type | Regiospecificity |

|---|---|---|---|---|---|

| SfN8DT-1 | Sophora flavescens | Flavanones (e.g., Naringenin) | DMAPP | C-prenylation | Position 8 |

| GmG4DT | Glycine max (Soybean) | Pterocarpan ((-)-glycinol) | DMAPP | C-prenylation | Position 4 of glycinol |

| CpPT1 | Citrus × paradisi (Grapefruit) | Coumarins | GPP, DMAPP | O-prenylation | Varies with substrate |

| NphB | Streptomyces sp. | 1,6-Dihydroxynaphthalene | GPP | C-prenylation | Positions 2, 4, 5, 7 |

| AtaPT | Aspergillus terreus | Coumarins, Resveratrol, Naringenin | DMAPP, GPP | C- and O-prenylation | Varies with substrate |

| Vib-PT | Stereum vibrans | 4-hydroxy-benzenemethanol | DMAPP | O- and C-prenylation | O-prenylation followed by transfer to C3 |

This table illustrates the diversity in substrate preference and regiospecificity among different aPTs, highlighting their role as key catalysts in the diversification of natural products. nih.govkyoto-u.ac.jpresearchgate.netbiorxiv.orgnih.govasm.org

Mechanistic Aspects of Aromatic Prenyl Transfer Reactions

The reaction can be broken down into several key steps:

Carbocation Formation : The reaction is initiated by the ionization of the prenyl diphosphate (e.g., DMAPP, GPP), where the diphosphate group departs, leaving behind a highly reactive allylic carbocation. nih.govnumberanalytics.com This step is often facilitated by divalent metal ions, such as Mg²⁺, which are coordinated by the enzyme and help to stabilize the leaving diphosphate anion. nih.gov The reaction is generally considered to proceed via an SN1-type dissociative mechanism, forming a transient carbocation intermediate. nih.gov

Electrophilic Aromatic Substitution : The enzyme's active site positions the aromatic substrate so that one of its electron-rich positions can perform a nucleophilic attack on the prenyl carbocation. numberanalytics.com This forms a new carbon-carbon or carbon-oxygen bond and generates a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. asm.org The enzyme plays a crucial role in stabilizing this high-energy intermediate. nih.govnumberanalytics.com

Deprotonation/Rearomatization : To restore the aromaticity of the ring, a proton is eliminated from the site of prenylation. This final step is often mediated by a general base in the active site or a water molecule. nih.gov

Computational and structural studies have provided deeper insights into this mechanism. For the enzyme NphB, it was found that a "π-chamber" composed of tyrosine residues and the aromatic substrate itself helps to stabilize the geranyl carbocation. nih.gov After the initial attack, a specific water molecule facilitates the proton transfer for rearomatization. nih.gov The subsequent relaxation of the product's geometry from a tetrahedral (sp³) carbon center back to a planar (sp²) aromatic system can trigger a "spring-loaded" mechanism that helps to release the product from the active site. nih.gov The precise orientation of the substrate in the active site is a key determinant of the reaction's regiospecificity, as it dictates which position on the aromatic ring is most favorably aligned for the electrophilic attack. nih.gov

Other delta-Prenyl Diphosphate Modifying and Utilizing Enzymes

Beyond the canonical prenyltransferases that elongate the isoprenoid chain, a diverse array of enzymes utilizes this compound (also known as dimethylallyl diphosphate or DMAPP) as a substrate for various biochemical transformations. These enzymes play crucial roles in producing a wide range of secondary metabolites, modifying proteins, and generating essential cofactors. This section explores several classes of these enzymes, detailing their catalytic functions and the products they generate from this compound.

Isopentenyl-diphosphate Delta-isomerase

Isopentenyl-diphosphate delta-isomerase (IPPI) is a key enzyme in isoprenoid biosynthesis that catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to this compound. uniprot.org This reaction is essential for providing the electrophilic allylic isomer, this compound, which is the primer for all subsequent prenyl chain elongation reactions. uniprot.org The enzyme belongs to the Nudix hydrolase superfamily in some organisms and is crucial for balancing the cellular pools of IPP and this compound. uniprot.orgnih.gov

Prenyl-diphosphatases and Nudix Hydrolases

A number of hydrolases, particularly from the Nudix superfamily, have been shown to act on this compound and its derivatives. These enzymes typically catalyze the hydrolysis of the diphosphate bond.

For instance, a Nudix hydrolase from the methanogenic archaeon Methanosarcina mazei exhibits high activity towards isopentenyl diphosphate and short-chain prenyl diphosphates, including this compound. researchgate.net This enzyme hydrolyzes this compound to delta-prenyl monophosphate and inorganic phosphate. It is suggested that the physiological role of this enzyme is to provide the monophosphate precursor for the biosynthesis of prenylated flavin mononucleotide. researchgate.net

In the plant kingdom, a Nudix hydrolase, TcNudix1, from Tanacetum cinerariifolium (pyrethrum) is involved in the biosynthesis of pyrethrins. This enzyme hydrolyzes chrysanthemyl diphosphate, a derivative formed from the condensation of two this compound molecules, to chrysanthemyl monophosphate. researchgate.net

Aromatic Prenyltransferases

Aromatic prenyltransferases are a diverse group of enzymes that catalyze the attachment of a prenyl group from this compound to an aromatic acceptor molecule. This prenylation is a key step in the biosynthesis of numerous bioactive secondary metabolites, including flavonoids, isoflavonoids, and coumarins. researchgate.netnih.govnih.gov

Several aromatic prenyltransferases have been characterized from various organisms:

From Sophora flavescens : A membrane-bound prenyltransferase, SfG6DT, from the plant Sophora flavescens utilizes this compound to prenylate the isoflavone (B191592) genistein (B1671435) at the 6-position. nih.gov This enzyme displays some substrate flexibility, also accepting geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) as prenyl donors, though with lower efficiency. nih.gov

From Streptomyces sp. : The enzyme Orf2 from Streptomyces sp. strain CL190, involved in naphterpin (B1215475) biosynthesis, is an aromatic prenyltransferase that catalyzes the formation of a C-C bond between a prenyl group and an aromatic nucleus. google.com

From Fusarium globosum : An aromatic prenyltransferase from the fungus Fusarium globosum, designated FgPT1, specifically catalyzes the prenylation of various flavanones using this compound as the prenyl donor. mdpi.com

Flavin Prenyltransferase (UbiX)

Flavin prenyltransferase, also known as UbiX, is a unique enzyme that catalyzes the prenylation of flavin mononucleotide (FMN). wikipedia.orgnih.gov This enzyme transfers the dimethylallyl group from this compound (or delta-prenyl monophosphate in some cases) to the N5 and C6 positions of the isoalloxazine ring of FMN, leading to the formation of a prenylated FMN (prFMN) cofactor. wikipedia.orgnih.govresearchgate.net This cofactor is essential for the activity of UbiD-family decarboxylases, which are involved in ubiquinone biosynthesis and the degradation of certain aromatic compounds. wikipedia.orgresearchgate.net Unlike most prenyltransferases, UbiX is not dependent on metal ions for its catalytic activity. wikipedia.org

Terpene Cyclases and Synthases

Terpene cyclases and synthases are responsible for the vast diversity of terpene and terpenoid structures found in nature. These enzymes utilize prenyl diphosphates, including this compound, as substrates to generate a wide array of cyclic and acyclic hydrocarbon skeletons. nih.govfrontiersin.org The reaction is initiated by the ionization of the diphosphate group, forming a carbocation that then undergoes a series of cyclizations, rearrangements, and eliminations. nih.gov

Interestingly, some terpene cyclases have been found to possess a "cryptic" aromatic prenyltransferase activity. springernature.com For example, a class I terpene cyclase, AaTPS, can catalyze both terpene cyclization and the prenylation of indole (B1671886) using this compound. springernature.com

The table below summarizes the key enzymes that modify and utilize this compound, as discussed in this section.

| Enzyme Class | Specific Enzyme | Source Organism | Reaction Catalyzed with this compound | Product(s) |

| Isopentenyl-diphosphate Delta-isomerase | Isopentenyl-diphosphate Delta-isomerase (IPPI) | Saccharomyces cerevisiae | Isomerization of isopentenyl diphosphate | This compound |

| Prenyl-diphosphatase/Nudix Hydrolase | Nudix Hydrolase (MM_2582) | Methanosarcina mazei | Hydrolysis of the diphosphate group | delta-Prenyl monophosphate, Inorganic phosphate |

| Prenyl-diphosphatase/Nudix Hydrolase | TcNudix1 | Tanacetum cinerariifolium | Hydrolysis of chrysanthemyl diphosphate (a DMAPP derivative) | Chrysanthemyl monophosphate |

| Aromatic Prenyltransferase | SfG6DT | Sophora flavescens | Prenylation of genistein | 6-Prenylgenistein |

| Aromatic Prenyltransferase | Orf2 | Streptomyces sp. strain CL190 | Prenylation of an aromatic nucleus | Prenylated aromatic compound |

| Aromatic Prenyltransferase | FgPT1 | Fusarium globosum | Prenylation of flavanones | C-prenylated and O-prenylated flavanones |

| Flavin Prenyltransferase | UbiX | Escherichia coli, Pseudomonas aeruginosa | Prenylation of flavin mononucleotide (FMN) | Prenylated FMN (prFMN) |

| Terpene Cyclase/Synthase | Terpene Cyclases (e.g., AaTPS) | Various (e.g., plants, fungi) | Cyclization and/or prenylation of aromatic compounds | Various terpenes, Prenylated indoles |

Biological Roles and Metabolic Interconnections of Delta Prenyl Diphosphate

Precursor to Major Isoprenoid Classes

DMAPP, in conjunction with its isomer IPP, stands at the crossroads of isoprenoid metabolism, initiating the synthesis of a wide array of compounds critical for cellular function and organismal life. frontiersin.org These range from volatile monoterpenes used in communication to complex sterols that maintain membrane integrity. The classification of isoprenoids is based on the number of C5 units they contain. frontiersin.org

Monoterpenoids (C10)

Monoterpenoids are a class of C10 isoprenoids derived from the precursor geranyl diphosphate (B83284) (GPP). nih.govtugraz.at The formation of GPP is a critical first step in the elongation of the isoprenoid chain, catalyzed by GPP synthase (GPPS). mdpi.com This enzyme facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. nih.govmdpi.com

Monoterpenoids are widely recognized for their roles as components of essential oils in aromatic plants, contributing to fragrance and flavor. academicjournals.org They also play significant ecological roles, such as attracting pollinators and defending against herbivores and pathogens. academicjournals.org Following the synthesis of GPP, various monoterpene synthases catalyze its cyclization and rearrangement to produce a diverse array of linear, monocyclic, and bicyclic monoterpenoids. nih.gov

Table 1: Biosynthesis of Monoterpenoids

| Precursor Molecule | Key Enzyme(s) | Resulting Isoprenoid Class | Carbon Number | Key Intermediates |

| DMAPP + IPP | Geranyl Diphosphate Synthase (GPPS) | Monoterpenoids | C10 | Geranyl Diphosphate (GPP) |

Sesquiterpenoids (C15)

Sesquiterpenoids are a diverse group of C15 isoprenoids synthesized from the precursor farnesyl diphosphate (FPP). tugraz.atnih.govfrontiersin.org The biosynthesis of FPP involves the sequential condensation of IPP units. First, as described for monoterpenoids, DMAPP and IPP are joined to form GPP (C10). Subsequently, farnesyl diphosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, yielding FPP. tugraz.atmdpi.com

FPP is a crucial branch-point intermediate in isoprenoid metabolism. frontiersin.org The cyclization of FPP by various sesquiterpene synthases leads to a vast number of skeletal structures. kegg.jp The process typically begins with the removal of the diphosphate group from FPP, creating a farnesyl cation that can then undergo intramolecular cyclization and rearrangement, resulting in the formation of acyclic and cyclic sesquiterpenes. mdpi.comresearchgate.net

Diterpenoids (C20)

Diterpenoids are C20 compounds that originate from geranylgeranyl diphosphate (GGPP). tugraz.atnih.govcjnmcpu.com The synthesis of GGPP is catalyzed by geranylgeranyl diphosphate synthase (GGPS), which adds one molecule of IPP to the C15 precursor, FPP. tugraz.atnih.gov

GGPP serves as a central precursor for a variety of biologically important molecules. nih.gov These include the gibberellin plant hormones, the phytyl tail of chlorophylls (B1240455), and plastoquinone. tugraz.atnih.gov The conversion of GGPP by various diterpene synthases results in the formation of the diverse structures characteristic of this class. nih.govexlibrisgroup.comwiley.comnih.gov

Table 2: Elongation of Prenyl Diphosphate Chains

| Starting Precursor | Added Unit | Enzyme | Product | Resulting Isoprenoid Class |

| DMAPP (C5) | IPP (C5) | GPPS | Geranyl Diphosphate (GPP, C10) | Monoterpenoids |

| GPP (C10) | IPP (C5) | FPPS | Farnesyl Diphosphate (FPP, C15) | Sesquiterpenoids, Triterpenoids |

| FPP (C15) | IPP (C5) | GGPS | Geranylgeranyl Diphosphate (GGPP, C20) | Diterpenoids, Tetraterpenoids |

Triterpenoids (C30) and Sterols (e.g., Ergosterol)

Triterpenoids are a large class of C30 compounds that includes sterols. The biosynthesis of these molecules begins with the head-to-head condensation of two molecules of the C15 precursor, farnesyl diphosphate (FPP). tugraz.atnih.gov This critical reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, and results in the formation of squalene (C30). acs.orgwikipedia.orgebi.ac.uk This step is considered the first committed step in sterol biosynthesis. wikipedia.org

Squalene itself is a linear triterpenoid (B12794562). nih.gov It is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. tugraz.atbiorxiv.org This epoxide is the precursor for the cyclization reactions that lead to the vast array of polycyclic triterpenoids, including lanosterol, which is a precursor to cholesterol in animals and ergosterol (B1671047) in fungi. mdpi.comnih.gov Ergosterol is a vital component of fungal cell membranes. mdpi.comnih.gov

Tetraterpenoids (C40) and Carotenoids

Tetraterpenoids are C40 isoprenoids, with the most prominent members being the carotenoids. tugraz.at The biosynthetic pathway to tetraterpenoids starts with the head-to-head dimerization of two C20 geranylgeranyl diphosphate (GGPP) molecules. tugraz.atfrontiersin.org This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY), which produces the first C40 compound in the pathway, 15-cis-phytoene. frontiersin.orgwikipedia.orgresearchgate.net

Phytoene synthase is a key rate-limiting enzyme in carotenogenesis. frontiersin.orgresearchgate.net Phytoene, a colorless compound, undergoes a series of desaturation and isomerization reactions to form the colorful carotenoids, such as lycopene (B16060) (red) and β-carotene (orange). nih.govresearchgate.net These pigments are essential for photosynthesis, acting as light-harvesting molecules and providing photoprotection. csic.esnih.gov They are also precursors to plant hormones like abscisic acid. nih.gov

Table 3: Dimerization of Precursors

| Precursor Molecule (x2) | Key Enzyme | Dimerized Product (Carbon No.) | Resulting Isoprenoid Class |

| Farnesyl Diphosphate (FPP) | Squalene Synthase (SQS) | Squalene (C30) | Triterpenoids & Sterols |

| Geranylgeranyl Diphosphate (GGPP) | Phytoene Synthase (PSY) | Phytoene (C40) | Tetraterpenoids & Carotenoids |

Polyprenyl Diphosphates (C25-C>10,000) and Derivatives (e.g., Natural Rubber)

Polyprenyl diphosphates are long-chain polymers constructed from isoprene (B109036) units. Their biosynthesis involves the sequential addition of IPP molecules to an allylic diphosphate primer, such as FPP or GGPP. nih.gov This polymerization is catalyzed by a class of enzymes known as prenyltransferases. jst.go.jp

These enzymes are broadly classified as either trans-prenyltransferases or cis-prenyltransferases, depending on the stereochemistry of the newly formed double bond. jst.go.jp cis-Prenyltransferases (cPTs) are responsible for the synthesis of very long-chain polyprenyls, including natural rubber. nih.govjst.go.jp Natural rubber is a high-molecular-weight polymer consisting mainly of cis-1,4-polyisoprene, with chain lengths that can exceed 10,000 isoprene units. jst.go.jpnih.gov The biosynthesis is a complex process believed to occur on the surface of rubber particles and is catalyzed by a rubber transferase enzyme complex. nih.govelifesciences.org

Involvement in Primary Metabolic Pathways

Delta-prenyl diphosphate is a central intermediate in the biosynthesis of numerous vital compounds. It is synthesized, along with its isomer isopentenyl diphosphate (IPP), through the mevalonate (B85504) (MVA) pathway in eukaryotes and some bacteria, or the methylerythritol phosphate (B84403) (MEP) pathway in most bacteria and plants. d-nb.infofrontiersin.org These two five-carbon units are the fundamental precursors for all isoprenoids. d-nb.info

Dolichol Biosynthesis

Dolichols are long-chain polyisoprenoid alcohols that play an indispensable role in protein N-glycosylation within the endoplasmic reticulum. oup.comnih.gov The biosynthesis of dolichols begins with the formation of farnesyl diphosphate (FPP), a C15 isoprenoid, which is derived from the condensation of two molecules of IPP with one molecule of DMAPP. nih.govresearchgate.net

The committed step in dolichol synthesis is catalyzed by cis-prenyltransferase, which utilizes FPP as a primer to sequentially add multiple IPP units in a cis-configuration, forming a long-chain polyprenyl diphosphate. nih.govfrontierspartnerships.orgwiley.com This polyprenyl diphosphate is then subject to further enzymatic modifications, including dephosphorylation and saturation of the terminal isoprene unit, to yield the final dolichol molecule. nih.govfrontierspartnerships.org The chain length of dolichols can vary between organisms and even within different tissues of the same organism. nih.govwiley.com For instance, in the yeast Saccharomyces cerevisiae, two cis-prenyltransferases, Rer2p and Srt1p, are responsible for synthesizing dolichols of different chain lengths. frontierspartnerships.orgwiley.com

The synthesis of dolichols is a highly regulated process, and its disruption can lead to various metabolic disorders. nih.gov The availability of this compound and its derivatives is a key factor in maintaining the appropriate levels of dolichols required for proper protein glycosylation.

Ubiquinone (Coenzyme Q) Biosynthesis

Ubiquinone, also known as Coenzyme Q (CoQ), is a vital component of the mitochondrial respiratory chain and also functions as a lipid-soluble antioxidant. nih.govfrontiersin.org The structure of CoQ consists of a benzoquinone ring and a polyisoprenoid side chain. The length of this side chain varies among species, with humans predominantly synthesizing CoQ10 (containing 10 isoprene units), while Saccharomyces cerevisiae produces CoQ6. mdpi.comnih.gov

The biosynthesis of the polyisoprenoid tail of CoQ is initiated from this compound and IPP. nih.gov A specific polyprenyl diphosphate synthase catalyzes the sequential condensation of IPP units to form a polyprenyl diphosphate of a species-specific length. nih.govmdpi.com This polyprenyl diphosphate is then transferred to the benzoquinone precursor, 4-hydroxybenzoic acid, by the enzyme 4-hydroxybenzoate (B8730719) polyprenyl diphosphate transferase. d-nb.infofrontiersin.org Subsequent modifications of the benzoquinone ring lead to the final, functional ubiquinone molecule. nih.gov

The synthesis of the correct length of the isoprenoid side chain is crucial for the proper function of ubiquinone. In grapevines, for example, a specific trans-long-chain prenyl diphosphate synthase has been identified as essential for the biosynthesis of UQ10. nih.gov

Isoprenoid Side Chains of Chlorophylls and Plastoquinones

In plants and algae, this compound is a precursor for the isoprenoid side chains of chlorophylls and plastoquinones, both of which are essential for photosynthesis. nih.govnih.govresearchgate.net The biosynthesis of these plastidic isoprenoids occurs via the MEP pathway. researchgate.net

The chlorophyll (B73375) molecule consists of a porphyrin head and a long hydrophobic tail, which is a phytyl group derived from geranylgeranyl diphosphate (GGPP). nih.gov GGPP, a C20 isoprenoid, is synthesized from three molecules of IPP and one molecule of DMAPP. frontiersin.org Chlorophyll synthase catalyzes the esterification of chlorophyllide with GGPP to form chlorophyll a. frontiersin.orgresearchgate.net Subsequently, the geranylgeranyl group is reduced to a phytyl group. nih.gov

Plastoquinone, a mobile electron carrier in the photosynthetic electron transport chain, also possesses an isoprenoid side chain. frontiersin.org In many plants, this is a nonaprenyl (C45) side chain derived from solanesyl diphosphate. frontiersin.org The biosynthesis of this side chain also originates from this compound and IPP through the action of specific prenyltransferases. frontiersin.org

Post-Translational Protein Prenylation

Protein prenylation is a crucial post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid group is covalently attached to cysteine residues near the C-terminus of target proteins. nih.govnih.gov This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often critical for its function in signal transduction and other cellular processes. wikipedia.orgwiley.com this compound is the ultimate source of the isoprene units for both farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). wikipedia.org

Farnesylation

Farnesylation is the attachment of a 15-carbon farnesyl group from FPP to a cysteine residue within a C-terminal "CaaX" box motif of a protein. wikipedia.orgresearchgate.net In this motif, 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity of the modification. oup.com The reaction is catalyzed by the enzyme farnesyltransferase (FTase). wikipedia.org

Proteins targeted for farnesylation are involved in a multitude of cellular processes, including cell cycle progression and signaling. wikipedia.org A well-known example is the Ras superfamily of small GTP-binding proteins, which play a central role in cell growth and differentiation. researchgate.net The farnesylation of Ras proteins is essential for their localization to the plasma membrane and their subsequent activation of downstream signaling pathways. researchgate.net

Geranylgeranylation

Geranylgeranylation involves the attachment of a 20-carbon geranylgeranyl group from GGPP to target proteins. wikipedia.org This modification is catalyzed by two types of enzymes: geranylgeranyltransferase type I (GGTase-I) and Rab geranylgeranyltransferase (GGTase-II). wikipedia.org

GGTase-I recognizes a C-terminal CaaX motif similar to that for farnesylation, but typically with a leucine (B10760876) at the 'X' position. wikipedia.orgwikipedia.org GGTase-II, on the other hand, modifies Rab proteins, which are key regulators of intracellular vesicle trafficking, at C-terminal CXC or XXCC motifs. wikipedia.org

Enzymatic Machinery and Functional Significance in Cellular Processes

The biosynthesis and subsequent utilization of δ-prenyl diphosphate, a class of molecules including isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are orchestrated by a suite of enzymes known as prenyltransferases. nih.gov These enzymes are critical for the production of a vast array of terpenoids. ebi.ac.ukebi.ac.uk Prenyltransferases catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate substrate, such as DMAPP, to generate longer-chain prenyl diphosphates. nih.govebi.ac.uk

The enzymatic machinery involved in the synthesis of various prenyl diphosphates can be classified based on the chain length and stereochemistry of their products. nih.gov Short-chain prenyl diphosphate synthases, such as farnesyl diphosphate (FPP) synthase and geranylgeranyl diphosphate (GGPP) synthase, require only a divalent metal ion like Mg²⁺ or Mn²⁺ for their catalytic activity. nih.gov In contrast, the synthesis of medium-chain and long-chain all-E-prenyl diphosphates involves more complex enzymatic systems, sometimes requiring dissociable protein components or carrier proteins to facilitate the release of the product from the active site. nih.gov Enzymes responsible for Z-chain elongation often require a phospholipid for their function. nih.gov

The functional significance of δ-prenyl diphosphates lies in their role as universal precursors for all isoprenoids, a large and diverse class of natural products. nih.govnih.gov These molecules are fundamental for various cellular processes. For instance, FPP and GGPP are substrates for protein prenylation, a post-translational modification that anchors proteins to cell membranes, which is crucial for their proper localization and function in signaling pathways, cytoskeletal regulation, and intracellular transport. frontiersin.orgnih.gov Prenylated proteins include members of the Ras superfamily of small GTPases, which are key regulators of cell growth and signal transduction. frontiersin.orgnih.gov Furthermore, prenyl diphosphates serve as precursors for the biosynthesis of essential molecules such as sterols (including cholesterol), carotenoids, dolichols, and the side chains of ubiquinone and heme-a. nih.govnumberanalytics.com

Table 1: Key Enzymes in Prenyl Diphosphate Metabolism and their Functions

| Enzyme Name | Abbreviation | Function | Reference |

| Farnesyl Diphosphate Synthase | FPPS | Catalyzes the synthesis of farnesyl diphosphate (FPP) from IPP and DMAPP. asm.org | asm.org |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Catalyzes the synthesis of geranylgeranyl diphosphate (GGPP) from FPP and IPP. nih.gov | nih.gov |

| Dehydrodolichyl Diphosphate Synthase | DHDDS | Involved in the synthesis of long-chain Z-prenyl diphosphates, precursors for dolichol. nih.gov | nih.gov |

| Chrysanthemyl Diphosphate Synthase | TcCDS | Catalyzes the head-to-middle condensation of two DMAPP units to form chrysanthemyl diphosphate. researchgate.net | researchgate.net |

| Prenyltransferases | - | A general class of enzymes that catalyze the formation of prenyl diphosphates. nih.govnumberanalytics.com | nih.govnumberanalytics.com |

Metabolic Crosstalk and Compartmentalization

Interplay and Cross-Talk between MVA and MEP Pathways

In plants and some microorganisms, the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govacs.org While spatially separated, these pathways are not entirely independent and exhibit a degree of metabolic crosstalk. researchgate.net

The MVA pathway is primarily located in the cytosol and is responsible for producing precursors for sesquiterpenes and sterols. acs.orgbiorxiv.org Conversely, the MEP pathway operates within the plastids and supplies the building blocks for monoterpenes, diterpenes, carotenoids, and the plant hormones gibberellins (B7789140) and abscisic acid. biorxiv.orgplos.org

Evidence for the interplay between these two pathways comes from inhibitor studies and isotopic labeling experiments. researchgate.net For instance, the exchange of IPP between the cytosol and plastids has been documented, although the efficiency of this transport may be low. researchgate.netplos.org This transport allows MVA-derived precursors to contribute to the biosynthesis of plastidial isoprenoids. researchgate.net Overexpression of key enzymes in one pathway can lead to changes in the metabolic products of the other, further highlighting the interconnectedness of the MVA and MEP pathways. biorxiv.org This crosstalk provides a mechanism for the plant to coordinate the production of different classes of isoprenoids in response to developmental and environmental cues. researchgate.net

Subcellular Localization of this compound Production and Utilization (e.g., Cytosol, Plastids, Mitochondria)

The production and utilization of δ-prenyl diphosphates are strictly compartmentalized within the cell, a key feature for regulating the biosynthesis of different classes of isoprenoids. nih.govannualreviews.org

The cytosol is the primary site of the mevalonate (MVA) pathway, which synthesizes IPP and DMAPP from acetyl-CoA. acs.orgnumberanalytics.com Key enzymes of the MVA pathway, such as mevalonate kinase and phosphomevalonate kinase, are located in the cytosol, while HMG-CoA reductase is associated with the endoplasmic reticulum (ER) membrane. numberanalytics.com The prenyl diphosphates produced in the cytosol are utilized for the synthesis of sesquiterpenes, sterols, and for the prenylation of proteins. acs.orgbiorxiv.org

Plastids house the entirety of the methylerythritol 4-phosphate (MEP) pathway. nih.govnumberanalytics.com Enzymes like DXP synthase and DXP reductoisomerase are found in the plastid stroma. numberanalytics.com The IPP and DMAPP generated within the plastids serve as precursors for the biosynthesis of monoterpenes, diterpenes (including gibberellins), carotenoids, and chlorophylls. biorxiv.orgplos.org

Mitochondria are also sites of isoprenoid biosynthesis, particularly for the side chain of ubiquinone (coenzyme Q). The enzyme heptaprenyl diphosphate synthase (Coq1), which produces a C35 prenyl diphosphate for ubiquinone synthesis, has been localized to the mitochondria in Toxoplasma gondii. asm.org

Table 2: Subcellular Localization of Prenyl Diphosphate Metabolism

| Cellular Compartment | Associated Pathway(s) | Key Enzymes | Products/Functions | Reference |

| Cytosol/Endoplasmic Reticulum | Mevalonate (MVA) Pathway | HMG-CoA reductase, Mevalonate kinase | Sesquiterpenes, Sterols, Protein prenylation | acs.orgnumberanalytics.com |

| Plastids | Methylerythritol 4-Phosphate (MEP) Pathway | DXP synthase, DXP reductoisomerase | Monoterpenes, Diterpenes, Carotenoids, Gibberellins | biorxiv.orgplos.orgnumberanalytics.com |

| Mitochondria | Ubiquinone Biosynthesis | Heptaprenyl diphosphate synthase (Coq1) | Ubiquinone side chain | asm.org |

| Peroxisomes | Mevalonate (MVA) Pathway (Partial) | Isopentenyl diphosphate delta isomerase (IDI1), Mevalonate kinase (MVK) | Contribution to prenyl diphosphate pool | researchgate.net |

Regulation of Metabolic Flux and Homeostasis

Feedback Inhibition Mechanisms by Prenyl Diphosphates

The biosynthesis of isoprenoids is a metabolically expensive process, and therefore, the flux through the MVA and MEP pathways is tightly regulated to maintain homeostasis. One of the key short-term regulatory mechanisms is feedback inhibition by the downstream products of the pathways, the prenyl diphosphates themselves.

Geranylgeranyl diphosphate (GGPP) has been shown to act as a feedback inhibitor of geranylgeranyl diphosphate synthase (GGDPS). nih.gov GGDPS has a distinct binding site for GGPP, separate from its substrate binding pockets, and the binding of GGPP to this allosteric site inhibits the enzyme's activity. nih.gov This provides a direct mechanism to control the production of GGPP when its levels become too high.